molecular formula C13H11N3O4 B8595896 2-(4-Aminoanilino)-5-nitrobenzoic acid CAS No. 63594-71-8

2-(4-Aminoanilino)-5-nitrobenzoic acid

Cat. No. B8595896
Key on ui cas rn: 63594-71-8
M. Wt: 273.24 g/mol
InChI Key: ANTBYPKPVHTNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07160896B2

Procedure details

A mixture of 2-chloro-5-nitrobenzoic acid 9 (150 g, 0.744 mol), 1,4-phenylenediamine 8 (150.0 g, 1.387 mol), anhydrous potassium carbonate (309 g, 2.236 mol), copper powder (2.0 g, 31.5 mol), cupric sulfate (10 mg) and water (2.25 l) was heated to reflux with stirring for 5 hr. It was then filtered hot through a fluted paper and allowed to stand overnight at room temperature. The potassium salt of the product was collected on a glass sinter and washed with ice-cold water (2×250 mL) followed by ice-cold ethanol (250 mL). The product was dissolved in boiling water (1250 mL) and acetic acid was then added until there was no further precipitation. The mixture was cooled with an external ice water bath and the product collected. The product was washed with ice-cold water (3×500 mL) followed by ice-cold ethanol (2×500 mL), dry ether (250 mL) and finally hexane (2×500 mL). The product was dried over P2O5 under vacuum to yield a light brown solid 10 (130.52 g 64%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
309 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate
Quantity
10 mg
Type
reactant
Reaction Step One
Name
copper
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
2.25 L
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:14]1([NH2:21])[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>[Cu].O>[NH2:20][C:17]1[CH:18]=[CH:19][C:14]([NH:21][C:2]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])=[CH:15][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
150 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Name
Quantity
309 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cupric sulfate
Quantity
10 mg
Type
reactant
Smiles
Name
copper
Quantity
2 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
2.25 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
It was then filtered hot through a fluted paper
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The potassium salt of the product was collected on a glass sinter
WASH
Type
WASH
Details
washed with ice-cold water (2×250 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved
ADDITION
Type
ADDITION
Details
was then added until there
CUSTOM
Type
CUSTOM
Details
no further precipitation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with an external ice water bath
CUSTOM
Type
CUSTOM
Details
the product collected
WASH
Type
WASH
Details
The product was washed with ice-cold water (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over P2O5 under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)NC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 130.52 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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